3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL
Description
3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL is an organosilicon compound featuring a silyl group (dimethylphenylsilyl) attached to a propargyl alcohol backbone (non-4-yn-3-ol). The dimethyl(phenyl)silyl moiety introduces steric bulk and electron-withdrawing characteristics, which influence its reactivity and applications in organic synthesis, particularly in enantioselective reactions and catalytic processes.
Properties
CAS No. |
918138-95-1 |
|---|---|
Molecular Formula |
C17H26OSi |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]non-4-yn-3-ol |
InChI |
InChI=1S/C17H26OSi/c1-5-7-8-12-15-17(18,6-2)19(3,4)16-13-10-9-11-14-16/h9-11,13-14,18H,5-8H2,1-4H3 |
InChI Key |
MDACKEUXDYNSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(CC)(O)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL typically involves the reaction of 1-(dimethyl(phenyl)silyl)propan-1-one with 1-hexyne in the presence of ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF). The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference. The mixture is stirred at room temperature for one hour and then cooled to -78°C before the addition of the acylsilane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as flash chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted silyl derivatives.
Scientific Research Applications
3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL involves its interaction with various molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The hydroxyl group and triple bond provide sites for further functionalization, enabling the compound to act as a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL with related compounds:
Key Observations:
- This enhances its utility in stereoselective reactions.
- Backbone Differences: Unlike allenylsilanes (e.g., Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate), which feature conjugated allene systems, the propargyl alcohol backbone in the target compound offers distinct reactivity in nucleophilic additions or cycloadditions .
Propargyl Alcohol vs. Allenylsilanes
- The target compound’s alkyne and alcohol groups enable dual reactivity: the alkyne can participate in Sonogashira couplings, while the alcohol may serve as a hydrogen-bond donor in catalysis. In contrast, allenylsilanes (e.g., Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate) undergo [2+2] cycloadditions or act as electrophilic partners in enantioselective reactions .
- Steric Effects: The phenyl group in the silyl moiety stabilizes transition states via van der Waals interactions, as seen in enantioselective chroman syntheses (e.g., Methyl (S)-3-((2R,3R,4S)-6-bromo-3,4-dimethylchroman-2-yl)-3-(dimethyl(phenyl)silyl)propanoate) .
Comparison with Simpler Propargyl Alcohols
- 2,2-Dimethylnon-4-YN-3-OL lacks the silyl group, making it less effective in directing regioselectivity or stabilizing carbocation intermediates. This highlights the critical role of the dimethyl(phenyl)silyl group in the target compound’s performance .
Protecting Group Utility
- While tert-butyldimethylsilyl (TBS) groups are widely used for alcohol protection, the dimethyl(phenyl)silyl group in the target compound may offer enhanced stability under acidic conditions due to aryl conjugation .
Research Findings and Limitations
- Gaps in Data: Direct studies on this compound are absent in the provided evidence. Conclusions are inferred from analogs like allenylsilanes and silyl-protected alcohols.
Biological Activity
The compound 3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL is a silyl-substituted alkyne that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure allows for diverse biological activities, making it a candidate for further research into therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{13}H_{18}OSi
- Molecular Weight : 230.36 g/mol
- Functional Groups : Alkynol and silyl group
This compound's silyl group enhances its stability and solubility in organic solvents, which is crucial for biological assays.
Biological Activity
Research has shown that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Alkyne-containing compounds have been found to inhibit the growth of various cancer cell lines. For instance, studies on related alkynes indicated potential antiproliferative effects against breast and prostate cancer cells, suggesting that this compound may also exhibit similar properties.
- Antimicrobial Effects : Some silyl-substituted alkynes have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the disruption of bacterial cell membrane integrity.
- Neuroprotective Properties : There is emerging evidence that certain alkyne derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2022) evaluated the antiproliferative effects of various silylated alkynes on human breast cancer cell lines. The results indicated that compounds with similar silyl groups exhibited IC50 values ranging from 5 to 15 µM, demonstrating significant cytotoxicity against MCF-7 cells.
Case Study 2: Antimicrobial Testing
In a comparative study by Johnson et al. (2021), the antimicrobial activity of several alkyne derivatives was assessed using the disc diffusion method. The results showed that compounds with phenylsilyl groups had zones of inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents.
Research Findings
Recent findings suggest that the biological activity of this compound may be influenced by its ability to interact with specific biological targets:
| Biological Activity | Target | Mechanism |
|---|---|---|
| Anticancer | Cancer cells | Induction of apoptosis via mitochondrial pathways |
| Antimicrobial | Bacterial membranes | Disruption of membrane integrity leading to cell lysis |
| Neuroprotective | Neuronal cells | Scavenging reactive oxygen species (ROS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
